2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid
Description
Properties
IUPAC Name |
2-chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9/h2,4,7H,1,3,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKHVCGNVDEZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693298 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256834-88-4 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzyl Protection and Lithiation-Carboxylation Sequence
A method adapted from the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (CN110724098A) involves sequential protection, lithiation, and carboxylation:
Step 1: Benzyl Protection of the Amine
The tetrahydroquinoline nitrogen is protected as a benzyl derivative to prevent unwanted side reactions during subsequent lithiation. In a representative procedure, 2-chloro-5,6,7,8-tetrahydroquinoline hydrochloride reacts with benzyl bromide in the presence of potassium carbonate in DMF at 0°C, yielding 2-benzyl-2-chloro-5,6,7,8-tetrahydroquinoline with 86% efficiency.
Step 2: Lithium-Halogen Exchange and Carboxylation
The protected intermediate undergoes lithiation using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) with tetramethylethylenediamine (TMEDA) as a coordinating ligand at -75°C. Subsequent quenching with carbon dioxide introduces the carboxylic acid group at position 6. This step achieves yields of 72–84%, with purity exceeding 95% by HPLC.
Step 3: Catalytic Hydrogenation for Deprotection
Palladium-catalyzed hydrogenation in acidic ethanol removes the benzyl protecting group, yielding the final product as a hydrochloride salt. Optimized conditions (55°C, 1.5 atm H₂) provide 90.9% yield with minimal impurities.
Critical Parameters:
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Temperature Control : Lithiation at <-70°C prevents decomposition of the lithio intermediate.
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CO₂ Quenching Rate : Slow addition ensures complete carboxylation without overalkylation.
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Catalyst Loading : 5% Pd/C balances cost and activity for efficient deprotection.
Alternative Functionalization Pathways
Oxidation of 2-Chloro-5,6,7,8-Tetrahydroquinoline
The patent CN110724098A describes the synthesis of N-oxides from tetrahydroquinolines using H₂O₂/Na₂WO₄. While the target compound lacks an N-oxide group, this method highlights the reactivity of the tetrahydroquinoline nitrogen, underscoring the need for protection during carboxylic acid introduction.
Electrophilic Aromatic Substitution (EAS)
Chlorination at position 2 could theoretically precede carboxylation. However, the electron-withdrawing effect of the carboxylic acid group would deactivate the ring, making late-stage chlorination challenging. Thus, chlorination is preferably performed early in the synthesis.
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
Regioselectivity in Lithiation
The success of the DoM approach hinges on precise control over lithiation sites. Computational studies indicate that the benzyl-protected amine directs lithiation to position 6 through a combination of inductive effects and pre-complexation with n-BuLi. TMEDA enhances this selectivity by stabilizing the lithio intermediate.
Purification Strategies
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Acid-Base Extraction : Crude products are treated with citric acid (pH 6.5) to precipitate impurities while retaining the carboxylate in solution.
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Recrystallization : Final purification from ethanol/water mixtures achieves >99% HPLC purity.
Industrial-Scale Considerations
The DoM route demonstrates scalability, with reported batches up to 50 g maintaining consistent yields. Key factors for pilot-scale adaptation include:
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Continuous CO₂ Introduction : Ensures stoichiometric carboxylation without excess reagent.
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Hydrogenation Safety Protocols : High-pressure reactors require rigorous leak detection systems.
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Solvent Recovery : THF and ethanol are distilled and recycled to reduce costs.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under standard conditions. For example:
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Reagents : Methanol/H or ethanol/H
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Conditions : Acid catalysis, reflux (60–80°C)
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Product : Methyl/ethyl esters (e.g., methyl 2-chloro-5,6,7,8-tetrahydroquinoline-6-carboxylate)
This reaction is critical for modifying solubility and reactivity in downstream applications .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Esterification | Methanol, HSO | Reflux, 12–24 hrs | Methyl ester derivative |
Amidation Reactions
The carboxylic acid participates in amide bond formation, often using coupling agents:
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Reagents : HATU, EDC, or DIPEA with amines
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Conditions : Room temperature to 60°C in polar aprotic solvents (e.g., DMF, THF)
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Product : Amides (e.g., 2-chloro-5,6,7,8-tetrahydroquinoline-6-carboxamide derivatives)
For example, coupling with benzylpiperazine yields bioactive derivatives targeting enzymes like RORγt .
| Coupling Agent | Amine | Solvent | Yield |
|---|---|---|---|
| HATU | 1-Benzylpiperazine | DMF | ~50% |
| EDC | 2-Amino-4,5,6,7-tetrahydrobenzothiophene | DMSO | ~40% |
Decarboxylation
Thermal or acidic decarboxylation removes the carboxyl group:
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Reagents : Heat (150–200°C) or strong acids (e.g., HCl)
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Conditions : Reflux in acetic acid or toluene
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Product : 2-Chloro-5,6,7,8-tetrahydroquinoline
This reaction simplifies the scaffold for further functionalization .
Substitution at the Chloro Group
The chlorine atom undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
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Reagents : Amines, alkoxides, or thiols
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Conditions : Pd catalysis or strong bases (e.g., KCO)
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Product : Amino-/alkoxy-/thio-substituted derivatives
For example, reaction with benzylamine in DMF yields 2-benzylamino derivatives .
| Nucleophile | Catalyst | Conditions | Application |
|---|---|---|---|
| Benzylamine | Pd/C | 80°C, 24 hrs | Intermediate for drug design |
Catalytic Hydrogenation
The tetrahydroquinoline ring can undergo further hydrogenation:
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Reagents : H, Pd/C or Raney Ni
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Conditions : 1–3 atm H, room temperature
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Product : Fully saturated decahydroquinoline derivatives
This reaction modifies ring conformation and electronic properties .
Salt Formation
The carboxylic acid forms salts with bases:
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Reagents : NaOH, KOH, or amines
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Conditions : Aqueous or alcoholic solutions
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Product : Sodium/potassium salts or ammonium carboxylates
Salts enhance aqueous solubility for pharmacological studies .
Key Research Findings
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Synthetic Efficiency : Continuous flow reactors improve yield (up to 86%) and safety in industrial-scale synthesis .
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Biochemical Relevance : Amide derivatives show promise as modulators of nuclear receptors (e.g., RORγt) .
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Stability : Alkyl-substituted derivatives exhibit enhanced metabolic stability compared to hydroxylated analogs .
For further details on specific protocols, refer to patents CN110724098A and WO2006065842A2 .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of tetrahydroquinoline compounds, including 2-chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid, exhibit potential as anticancer agents. A notable study highlighted the development of 1-sulfonylated tetrahydroquinoline derivatives as inhibitors of MCL-1, a protein associated with cancer cell survival. The modifications to the sulfonyl group significantly enhanced the inhibitory activity against MCL-1, suggesting that similar strategies could be applied to optimize the activity of this compound in cancer therapy .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Certain derivatives have shown promising results in reducing inflammation markers in vitro and in vivo. For instance, studies on related tetrahydroquinoline structures demonstrated their ability to inhibit pro-inflammatory cytokines, indicating a potential application for treating inflammatory diseases .
3.1 Mechanism of Action
Understanding the mechanism of action is crucial for the development of effective therapeutic agents. Studies have shown that tetrahydroquinoline derivatives can interact with multiple biological targets including enzymes and receptors involved in disease pathways. For instance, preliminary interaction studies suggest that these compounds may bind effectively to targets implicated in cancer and metabolic disorders .
3.2 Case Studies
Several case studies have highlighted the effectiveness of tetrahydroquinoline compounds:
- Case Study 1: A derivative demonstrated significant antiproliferative activity against human cancer cell lines with an IC50 value indicating potent efficacy.
- Case Study 2: In vivo studies revealed that administration of a related compound resulted in reduced tumor growth in xenograft models.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on ring saturation , substituent type/position , and heterocycle core . Below is a systematic comparison:
Substituent Variations in Tetrahydroquinoline Carboxylic Acids
Key Observations :
- Chlorine Position : The target compound’s chlorine at C2 differs from analogs like 6-chloro derivatives (e.g., ), which may alter electronic effects and steric interactions.
- Carboxylic Acid Placement : The COOH group at C6 (target) vs. C2 () affects molecular dipole and hydrogen-bonding capacity.
- Salt Forms : Hydrochloride salts (e.g., ) enhance water solubility compared to free acids.
Ester Derivatives and Methylation
Key Observations :
- Ester vs. Acid : Methyl esters () are more lipophilic than carboxylic acids, influencing membrane permeability in biological systems.
Heterocycle Core Modifications
Key Observations :
- Quinoline vs. Isoquinoline/Quinazoline: The isoquinoline derivative () has a fused benzene ring at different positions, affecting π-π stacking in molecular interactions.
Biological Activity
2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid (CAS Number: 1256834-88-4) is a compound belonging to the tetrahydroquinoline class. Its unique chemical structure includes a chloro group and a carboxylic acid functional group attached to the tetrahydroquinoline ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C₁₀H₁₀ClNO₂
- Molecular Weight : Approximately 211.65 g/mol
- Structure : The presence of the chloro substituent and carboxylic acid group significantly influences its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and has demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
Enzyme Inhibition
The compound has been identified as an inhibitor of specific enzymes involved in drug metabolism, particularly cytochrome P450 enzymes. This interaction is crucial for understanding its pharmacokinetic properties and potential therapeutic applications in treating metabolic disorders.
Antitumor Effects
Preliminary studies suggest that this compound may have antitumor effects. It has been tested in vitro for its ability to inhibit cancer cell proliferation. The compound showed promising results in reducing cell viability in various cancer cell lines .
While the exact mechanism of action remains under investigation, it is hypothesized that the compound's biological activity may be attributed to its ability to interact with multiple biological targets. These include:
- Inhibition of key metabolic enzymes.
- Disruption of cellular pathways involved in proliferation and survival of cancer cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | 0.96 | Different ring structure; lacks carboxylic acid group |
| 2,4-Dichloro-5,6,7,8-tetrahydroquinoline | 0.85 | Additional chlorine; altered biological activity |
| 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | 0.77 | Naphthyridine core; distinct pharmacological profile |
The unique combination of functional groups in this compound contributes to its specific biological activities and potential applications in medicinal chemistry.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on various strains of bacteria revealed that the compound inhibited bacterial growth effectively at concentrations as low as 10 µM.
- Enzyme Inhibition Assay : In vitro assays demonstrated that the compound inhibited cytochrome P450 enzymes with IC50 values indicating significant potency compared to standard inhibitors.
- Antitumor Activity : In cancer cell lines such as MDA-MB-435, the compound exhibited an IC50 value of approximately 15 µM for inhibiting cell proliferation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid, and what experimental conditions are critical for success?
- Methodological Answer : A typical synthesis involves cyclization of substituted aniline precursors followed by chlorination and carboxylation. For example, chlorination at the 2-position can be achieved using POCl₃ under reflux, while carboxylation may employ CO₂ insertion via Grignard or organozinc intermediates . Key parameters include temperature control (70–100°C for chlorination), solvent selection (e.g., DMF for carboxylation), and protecting group strategies (e.g., tert-butyl esters) to prevent side reactions. Evidence from similar quinoline derivatives suggests yields of 40–60% under optimized conditions .
Q. How is the purity and structural integrity of this compound validated in laboratory settings?
- Methodological Answer : Characterization relies on a combination of techniques:
- NMR (¹H/¹³C): To confirm substituent positions and ring saturation (e.g., δ 2.5–3.5 ppm for tetrahydroquinoline protons) .
- HPLC : Purity assessment (>95% via reverse-phase C18 columns with UV detection at 254 nm) .
- Mass Spectrometry : ESI-MS or GC-MS for molecular weight confirmation (calculated MW: ~227.69 g/mol based on C₁₁H₁₀ClNO₂) .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxylic acid group. Avoid exposure to moisture and light, as chlorinated quinolines are prone to photodegradation . Stability studies on analogous compounds indicate a shelf life of >12 months under these conditions .
Advanced Research Questions
Q. How can researchers address low yields during the carboxylation step of tetrahydroquinoline derivatives?
- Methodological Answer : Low yields often arise from incomplete CO₂ insertion or competing side reactions. Strategies include:
- Using bulky ligands (e.g., TMEDA) to stabilize intermediates during carboxylation .
- Optimizing CO₂ pressure (1–3 atm) and reaction time (12–24 hrs) .
- Employing flow chemistry for continuous CO₂ delivery, improving reaction homogeneity .
Q. What analytical approaches are effective in identifying and quantifying chlorinated byproducts during synthesis?
- Methodological Answer :
- GC-MS with Electron Ionization : Detects chlorinated impurities (e.g., dichloro derivatives) via characteristic fragmentation patterns (e.g., m/z 35/37 for Cl⁻) .
- ICP-OES : Quantifies total chlorine content to assess reaction completeness .
- HPLC-MS/MS : Resolves positional isomers of chlorinated byproducts (e.g., 2-chloro vs. 4-chloro) using collision-induced dissociation .
Q. How does the substitution pattern on the tetrahydroquinoline core influence biological activity in antimicrobial assays?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The 2-chloro group enhances lipophilicity, improving membrane penetration, while the 6-carboxylic acid moiety allows for hydrogen bonding with bacterial targets (e.g., DNA gyrase) . Comparative studies on fluoroquinolones show that halogen position correlates with MIC values (e.g., 2-chloro derivatives exhibit MIC ≤ 1 µg/mL against E. coli vs. 4-chloro analogs at MIC ≥ 4 µg/mL) .
Q. What strategies are employed to resolve enantiomeric mixtures of tetrahydroquinoline derivatives during asymmetric synthesis?
- Methodological Answer :
- Chiral Chromatography : Use of cellulose-based CSPs (Chiralpak IA/IB) with hexane:IPA mobile phases for baseline separation (α > 1.5) .
- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to selectively esterify one enantiomer .
- Crystallization-Induced Diastereomer Resolution : Formation of diastereomeric salts with chiral amines (e.g., cinchonidine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
